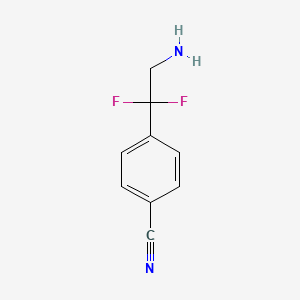
(1s,4s)-4-Azidocyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,4s)-4-Azidocyclohexan-1-amine is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-Azidocyclohexan-1-amine typically involves the azidation of a suitable cyclohexane derivative. One common method is the reaction of (1s,4s)-4-bromocyclohexan-1-amine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(1s,4s)-4-Azidocyclohexan-1-amine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products
Reduction: (1s,4s)-4-Aminocyclohexan-1-amine
Cycloaddition: Triazole derivatives
科学的研究の応用
(1s,4s)-4-Azidocyclohexan-1-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those involving triazole moieties.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, aiding in the development of bioconjugates for research and therapeutic purposes.
作用機序
The mechanism of action of (1s,4s)-4-Azidocyclohexan-1-amine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can then interact with biological targets. The molecular targets and pathways involved would vary based on the specific application and the nature of the conjugated molecules.
類似化合物との比較
Similar Compounds
(1s,4s)-4-Bromocyclohexan-1-amine: A precursor in the synthesis of (1s,4s)-4-Azidocyclohexan-1-amine.
(1s,4s)-4-Aminocyclohexan-1-amine: A reduction product of this compound.
Uniqueness
This compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioconjugates.
特性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC名 |
4-azidocyclohexan-1-amine |
InChI |
InChI=1S/C6H12N4/c7-5-1-3-6(4-2-5)9-10-8/h5-6H,1-4,7H2 |
InChIキー |
QVJDWTKCHRRQHB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)


![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)
![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)



